molecular formula C14H17N3OS2 B2764913 3-(Thiophen-2-yl)-1-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea CAS No. 2097893-42-8

3-(Thiophen-2-yl)-1-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea

Cat. No.: B2764913
CAS No.: 2097893-42-8
M. Wt: 307.43
InChI Key: ACVQQCRHQJYZLZ-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-1-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea is a complex organic compound featuring a urea moiety linked to a pyrrolidine ring and two thiophene groups. Thiophene is a sulfur-containing heterocycle known for its aromatic properties and is widely used in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)-1-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea typically involves the following steps:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone.

    Attachment of Thiophene Groups: The thiophene groups are introduced via a substitution reaction, often using thiophene derivatives and appropriate catalysts.

    Urea Formation: The final step involves the reaction of the pyrrolidine-thiophene intermediate with an isocyanate or a urea derivative under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)-1-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the urea or pyrrolidine moieties.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are employed.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene rings.

    Reduction: Modified urea or pyrrolidine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-(Thiophen-2-yl)-1-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)-1-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiophene rings and urea moiety enable it to form hydrogen bonds and π-π interactions with target molecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Thiophen-2-yl)-1-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea is unique due to its combination of a urea moiety with a pyrrolidine ring and two thiophene groups, providing a distinct set of chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

1-thiophen-2-yl-3-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS2/c18-14(16-13-2-1-6-20-13)15-12-3-5-17(9-12)8-11-4-7-19-10-11/h1-2,4,6-7,10,12H,3,5,8-9H2,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVQQCRHQJYZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NC2=CC=CS2)CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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